N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
Description
Structurally, it features a central oxalamide backbone substituted with a 2-hydroxy-2-(1-methylindolin-5-yl)ethyl group at the N1 position and an isoxazol-3-yl moiety at the N2 position. This compound’s design leverages the indoline and isoxazole rings, which are known for their metabolic stability and bioactivity in pharmaceuticals and food additives.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-20-6-4-10-8-11(2-3-12(10)20)13(21)9-17-15(22)16(23)18-14-5-7-24-19-14/h2-3,5,7-8,13,21H,4,6,9H2,1H3,(H,17,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASQFYCKGWDXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps:
-
Formation of the Indoline Derivative: : The starting material, 1-methylindoline, undergoes a hydroxylation reaction to introduce a hydroxyl group at the 2-position. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
-
Synthesis of the Isoxazole Ring: : The isoxazole ring is synthesized separately through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is generated from the corresponding oxime using dehydrating agents like phosphorus oxychloride.
-
Coupling Reaction: : The hydroxylated indoline derivative is then coupled with the isoxazole ring through an amide bond formation. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
-
Final Oxalamide Formation: : The final step involves the introduction of the oxalamide group. This can be achieved by reacting the coupled intermediate with oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to amines.
Substitution: The indoline and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: DCC, DMAP.
Bases: Triethylamine, pyridine.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has been investigated for its potential as a therapeutic agent due to its unique structural features. The following areas have been explored:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties by inhibiting cancer cell proliferation through various mechanisms, such as enzyme inhibition and apoptosis induction .
- Antimicrobial Properties : The indoline moiety present in the compound has been associated with antimicrobial activity against various bacterial strains, indicating its potential use in treating infections .
Enzyme Inhibition
Research has shown that this compound may inhibit specific enzymes involved in disease pathways, particularly kinases associated with cancer and inflammatory diseases. This inhibition can lead to modulation of cellular signaling pathways, which is crucial for developing novel therapeutic strategies .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of derivatives of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential utility in treating bacterial infections .
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and oxalamide groups can form hydrogen bonds with active sites, while the indoline and isoxazole rings provide structural stability and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Amide Bond Stability: Unlike No. 1776, which undergoes ester hydrolysis, oxalamide derivatives like No. 1768 and the target compound exhibit resistance to amide hydrolysis, suggesting metabolic pathways dominated by hepatic modifications (e.g., oxidation, conjugation) rather than backbone cleavage .
Isoxazole rings (vs. pyridine) could influence metabolic enzyme interactions due to differential electronic profiles .
Toxicological Gaps: While No. 1768 and XXXX have robust toxicity datasets (e.g., 90-day rodent studies), the target compound lacks comparable published data, raising uncertainties about dose-dependent effects or organ-specific toxicity .
Biological Activity
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
The synthesis of this compound typically involves several steps:
- Formation of the Indoline Derivative : Starting from 1-methylindoline, a hydroxylation reaction introduces the hydroxyethyl group at the 2-position, often using hydrogen peroxide as a reagent.
- Isoxazole Ring Formation : The isoxazole ring is synthesized from a suitable nitrile and an aldehyde under basic conditions to yield the desired structure.
- Coupling Reaction : The final step couples the hydroxyethylindoline derivative with the isoxazole derivative using oxalyl chloride, often requiring a base like triethylamine to neutralize byproducts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with proteins.
- π-π Interactions : The isoxazole ring participates in π-π interactions with aromatic residues in proteins, modulating enzyme and receptor activity.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer properties. In a mouse model of breast cancer, treatment with this compound resulted in:
- Tumor Size Reduction : Mice treated with the compound showed a marked decrease in tumor size compared to control groups.
- Histological Changes : Analysis revealed decreased cell proliferation markers and increased apoptosis within tumor tissues, suggesting its potential as an effective therapeutic agent.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokine production, making it a candidate for further exploration in inflammatory disease models.
Comparative Studies
To contextualize the efficacy of this compound, comparative studies were conducted against structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)acetamide | Structure | Moderate anticancer activity |
| N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)urea | Structure | Lower anti-inflammatory effects |
This comparison highlights that while structurally similar compounds exhibit some biological activity, this compound shows enhanced potency in both anticancer and anti-inflammatory assays due to its unique oxalamide linkage.
Case Studies
A notable case study involved testing this compound's efficacy in a breast cancer mouse model. Results showed:
- Significant Tumor Reduction : Treated mice experienced substantial tumor size reduction.
- Histological Analysis : Indicated lower proliferation rates and higher apoptosis levels in tumor tissues compared to untreated controls.
Q & A
Q. What engineering challenges arise during scale-up from lab to pilot plant?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
